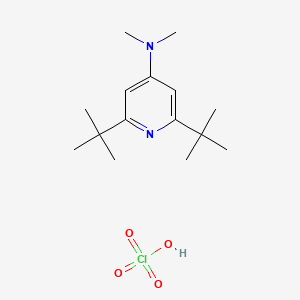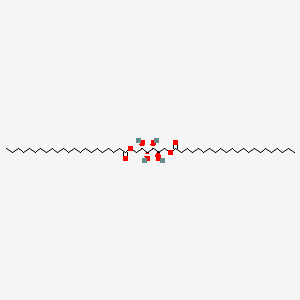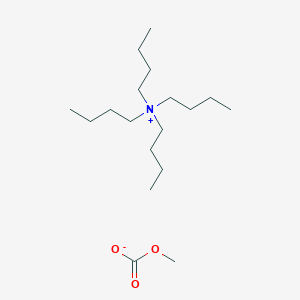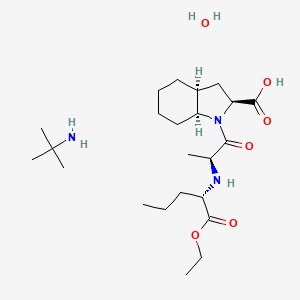
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid is a compound with the molecular formula C15H26N2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves the reaction of tert-butyllithium with pyridine, followed by the addition of dimethylamine . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. It can also modulate signaling pathways by binding to receptors and altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylpyridine: A similar compound with two tert-butyl groups but lacking the dimethylamine group.
2,6-Di-tert-butyl-4-methylpyridine: Another related compound with a methyl group instead of the dimethylamine group.
Uniqueness
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine is unique due to its combination of tert-butyl and dimethylamine groups, which confer distinct steric and electronic properties. This makes it a valuable compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
38222-91-2 |
|---|---|
Molekularformel |
C15H27ClN2O4 |
Molekulargewicht |
334.84 g/mol |
IUPAC-Name |
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;perchloric acid |
InChI |
InChI=1S/C15H26N2.ClHO4/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6;2-1(3,4)5/h9-10H,1-8H3;(H,2,3,4,5) |
InChI-Schlüssel |
IKXZEIQUWRVSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)





